Timapiprant

Description

Structure

3D Structure

Properties

IUPAC Name |

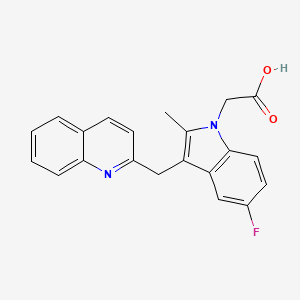

2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O2/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26/h2-10H,11-12H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATGTHLOZSXOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234343 | |

| Record name | OC-000459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851723-84-7 | |

| Record name | OC-000459 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851723847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OC-459 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11900 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OC-000459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIMAPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04XB9TB8OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Timapiprant's Mechanism of Action in Eosinophilic Asthma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Timapiprant (formerly OC000459) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). In eosinophilic asthma, a phenotype characterized by a predominance of eosinophils in the airways, the PGD2/CRTH2 signaling pathway is a key driver of inflammation. PGD2, released primarily from mast cells, activates CRTH2 on the surface of eosinophils, Th2 lymphocytes, and other immune cells, promoting their recruitment, activation, and survival. By blocking this interaction, this compound effectively attenuates the eosinophilic inflammatory cascade, offering a targeted therapeutic approach for this specific asthma subtype. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: CRTH2 Antagonism

This compound's therapeutic effect stems from its high-affinity and selective binding to the CRTH2 receptor, a G-protein coupled receptor.[1][2] This competitive antagonism prevents the binding of the natural ligand, PGD2, and its metabolites.[1] The downstream signaling cascade initiated by PGD2-CRTH2 interaction, which includes calcium mobilization and activation of intracellular signaling pathways, is thereby inhibited.[2] This blockade directly impacts the function of key effector cells in eosinophilic asthma.

Impact on Eosinophils

Eosinophils are central to the pathophysiology of eosinophilic asthma. This compound's antagonism of CRTH2 on eosinophils leads to:

-

Inhibition of Chemotaxis: this compound significantly curtails the migration of eosinophils towards PGD2.[1] This prevents their accumulation in the airways in response to allergic triggers.

-

Inhibition of Activation: The activation of eosinophils, characterized by shape change and degranulation, is a critical step in the inflammatory process. This compound has been shown to inhibit PGD2-induced eosinophil shape change.[1]

-

Reduction in Airway Eosinophilia: In vivo studies have demonstrated that this compound effectively reduces eosinophil numbers in the airways following allergen or PGD2 challenge.[1]

Impact on Th2 Lymphocytes

Th2 lymphocytes orchestrate the eosinophilic inflammatory response through the production of cytokines such as IL-4, IL-5, and IL-13. This compound's action on Th2 cells includes:

-

Inhibition of Chemotaxis: this compound inhibits the migration of human Th2 lymphocytes.[1]

-

Inhibition of Cytokine Production: The production of Th2 cytokines by these cells is also attenuated by this compound.[1]

Quantitative Preclinical Data

Preclinical studies have established the potency and efficacy of this compound in various in vitro and in vivo models.

| Parameter | Assay | Species | Result | Reference |

| Inhibition of Chemotaxis | Eosinophil Chemotaxis | Human | IC₅₀ = 0.028 µM | [1] |

| Th2 Lymphocyte Chemotaxis | Human | IC₅₀ = 0.028 µM | [1] | |

| Inhibition of Cytokine Production | Th2 Lymphocyte Cytokine Production | Human | IC₅₀ = 0.019 µM | [1] |

| Antagonism of Eosinophil Shape Change | PGD₂-induced Eosinophil Shape Change | Human (isolated leukocytes) | pK(B) = 7.9 | [1] |

| PGD₂-induced Eosinophil Shape Change | Human (whole blood) | pK(B) = 7.5 | [1] | |

| Inhibition of Eosinophilia | DK-PGD₂-induced Blood Eosinophilia | Rat | ED₅₀ = 0.04 mg/kg (p.o.) | [1] |

| DK-PGD₂-induced Airway Eosinophilia | Guinea Pig | ED₅₀ = 0.01 mg/kg (p.o.) | [1] |

Clinical Efficacy in Eosinophilic Asthma

Clinical trials have investigated the efficacy of this compound in patients with eosinophilic asthma, demonstrating its potential to reduce airway inflammation and improve lung function.

| Study Population | Treatment | Duration | Primary Outcome Measure | Result | Reference |

| Severe Eosinophilic Asthma (sputum eosinophils >3%) | This compound 50 mg once daily vs. Placebo | 12 weeks | Change in Sputum Eosinophil Count | Geometric mean sputum eosinophil count reduced from 11.0% to 2.5% with this compound, compared to a reduction from 10.7% to 6.2% with placebo. A 2.3-fold reduction for this compound compared to placebo (p=0.151). | [3] |

| Severe Eosinophilic Asthma (sputum eosinophils >3%) | This compound 50 mg once daily vs. Placebo | 12 weeks | Change in pre-bronchodilator FEV1 | 127 ml difference in change from baseline between this compound and placebo (95% CI: -77 to 330 ml; p=0.214). | [3] |

| Moderate Persistent Asthma | OC000459 (25mg QD, 200mg QD, 100mg BID) vs. Placebo | 12 weeks | Change in pre-bronchodilator FEV1 | 95 ml greater improvement in the pooled OC000459 groups compared to placebo (P = 0.024). In a post-hoc analysis of atopic eosinophilic subjects, a mean increase in FEV1 of 220 ml was observed compared with placebo (P = 0.005). | [4] |

Experimental Protocols

In Vitro Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

This assay is used to quantify the effect of this compound on eosinophil migration towards a chemoattractant like PGD2.

Materials:

-

Human peripheral blood from atopic donors

-

Eosinophil isolation kit (negative selection)

-

Modified Boyden chambers with polycarbonate filters (5 µm pore size)

-

Chemoattractant (PGD2)

-

This compound (OC000459)

-

Assay medium (e.g., RPMI 1640 with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Eosinophil Isolation: Isolate eosinophils from human peripheral blood using a negative selection kit to achieve high purity (>98%).

-

Cell Preparation: Resuspend the purified eosinophils in assay medium at a concentration of 1 x 10⁶ cells/mL. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Chamber Assembly: Add the chemoattractant (PGD2) at a predetermined optimal concentration to the lower wells of the Boyden chamber. Place the polycarbonate filter over the lower wells.

-

Cell Seeding: Add the pre-incubated eosinophil suspension to the upper wells of the chamber.

-

Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.

-

Cell Staining and Counting: After incubation, remove the filter. Scrape the non-migrated cells from the upper surface. Fix and stain the migrated cells on the lower surface of the filter.

-

Data Analysis: Count the number of migrated eosinophils in several high-power fields under a microscope. Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.

In Vivo Ovalbumin (OVA)-Induced Airway Inflammation Model

This animal model is used to evaluate the in vivo efficacy of this compound in a setting that mimics allergic eosinophilic asthma.[5][6][7][8]

Animals:

-

BALB/c mice (female, 6-8 weeks old)

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound (OC000459)

-

Vehicle control

-

Methacholine

-

Equipment for airway hyperresponsiveness measurement (e.g., whole-body plethysmography)

-

Materials for bronchoalveolar lavage (BAL) and cell counting

Procedure:

-

Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in alum on days 0 and 14.

-

Drug Administration: Administer this compound or vehicle control orally (p.o.) daily, starting from day 20 until the end of the experiment.

-

Challenge: Challenge the sensitized mice with aerosolized OVA for 20-30 minutes on days 21, 22, and 23.

-

Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, perform BAL by instilling and retrieving phosphate-buffered saline (PBS) into the lungs.

-

Cell Analysis: Determine the total and differential cell counts in the BAL fluid.

-

Data Analysis: Compare the AHR and the number of eosinophils in the BAL fluid between the this compound-treated and vehicle-treated groups. Calculate the percentage of inhibition of eosinophil influx.

Clinical Trial Protocol for Sputum Induction and Analysis

This protocol is used in clinical trials to assess the effect of this compound on airway inflammation in patients with eosinophilic asthma.[9][10]

Patient Selection:

-

Patients with a diagnosis of eosinophilic asthma, typically defined by a sputum eosinophil count of ≥2-3%.

Procedure:

-

Sputum Induction:

-

Pre-treat the patient with a short-acting β2-agonist (e.g., salbutamol) to prevent bronchoconstriction.

-

The patient inhales nebulized hypertonic saline (e.g., 3%, 4%, and 5% NaCl for 7 minutes each).

-

After each inhalation period, the patient is encouraged to cough and expectorate sputum into a sterile container.

-

Monitor lung function (FEV1) before and after each inhalation.

-

-

Sputum Processing:

-

Within 2 hours of collection, select sputum plugs from the saliva.

-

Treat the sputum plugs with a mucolytic agent (e.g., dithiothreitol - DTT) to disperse the cells.

-

Filter the cell suspension to remove debris.

-

Centrifuge the suspension to obtain a cell pellet.

-

-

Cell Counting:

-

Resuspend the cell pellet and prepare cytospin slides.

-

Stain the slides (e.g., with Wright-Giemsa stain).

-

Perform a differential cell count of at least 400 non-squamous cells under a microscope.

-

-

Data Analysis:

-

Calculate the percentage of eosinophils in the sputum.

-

Compare the change in sputum eosinophil percentage from baseline to the end of treatment between the this compound and placebo groups.

-

Signaling Pathways and Experimental Workflows

Caption: PGD2/CRTH2 signaling pathway in eosinophilic asthma and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro eosinophil chemotaxis assay.

Caption: Experimental workflow for the ovalbumin-induced airway inflammation model in mice.

Conclusion

This compound represents a targeted oral therapy for eosinophilic asthma that specifically disrupts the pro-inflammatory PGD2/CRTH2 signaling pathway. Its mechanism of action, centered on the inhibition of eosinophil and Th2 lymphocyte recruitment and activation, has been substantiated by a robust body of preclinical and clinical evidence. The data presented in this guide underscore the potential of this compound as a valuable therapeutic option for patients with eosinophilic asthma. Further research and clinical development will continue to delineate its precise role in the management of this and other eosinophil-driven diseases.

References

- 1. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heightened response of eosinophilic asthmatic patients to the CRTH2 antagonist OC000459 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 7. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]

- 8. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of sputum differential cell count in detecting airway inflammation in patients with chronic bronchial asthma or COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of sputum differential cell count in detecting airway inflammation in patients with chronic bronchial asthma or COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

Timapiprant's Interaction with the DP2 Receptor: A Technical Overview of Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timapiprant (also known as OC000459) is a potent and selective antagonist of the Prostaglandin D2 (PGD2) receptor 2, more commonly known as the DP2 or CRTH2 receptor. The DP2 receptor is a G protein-coupled receptor primarily expressed on type 2 helper (Th2) cells, eosinophils, and basophils. Its activation by PGD2, a key lipid mediator released from mast cells, orchestrates a pro-inflammatory cascade integral to allergic responses. By blocking this interaction, this compound has been investigated for its therapeutic potential in inflammatory conditions such as asthma and allergic rhinitis. This technical guide provides a detailed examination of this compound's binding affinity and kinetics at the DP2 receptor, compiling available quantitative data and outlining the experimental methodologies used for its characterization.

Core Concepts: Binding Affinity and Kinetics

The interaction of a drug with its target receptor is defined by two key aspects:

-

Binding Affinity: This refers to the strength of the binding between the drug (ligand) and the receptor. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

-

Binding Kinetics: This describes the rates at which the drug associates with (kon) and dissociates from (koff) the receptor. These parameters determine the residence time of the drug on the receptor, which can significantly influence its pharmacological effect.

Quantitative Data: this compound's DP2 Receptor Binding Affinity

This compound has demonstrated high-affinity binding to the DP2 receptor across various experimental systems. The following tables summarize the key binding affinity (Ki) and functional inhibitory (IC50) values reported in the literature.

| Parameter | Receptor Source | Value (nM) | Reference |

| Ki | Human recombinant DP2 | 13 | |

| Ki | Rat recombinant DP2 | 3 | |

| Ki | Human native DP2 (Th2 cell membranes) | 4 |

Table 1: this compound (OC000459) DP2 Receptor Binding Affinity (Ki)

| Parameter | Assay | Cell Type | Value (nM) | Reference |

| IC50 | Chemotaxis Inhibition | Human Th2 lymphocytes | 28 | |

| IC50 | Cytokine Production Inhibition | Human Th2 lymphocytes | 19 |

Table 2: this compound (OC000459) Functional Inhibitory Potency (IC50)

Experimental Protocols

The binding affinity of this compound for the DP2 receptor has been primarily determined using radioligand binding assays. Below is a detailed methodology based on standard practices for this type of experiment.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

-

Cells expressing the DP2 receptor (e.g., HEK293 cells with recombinant human DP2, or native cells like Th2 lymphocytes) are harvested.

-

The cells are lysed, and the cell membranes containing the receptor are isolated through centrifugation.

-

The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A fixed concentration of a radiolabeled ligand that binds to the DP2 receptor, such as [3H]-PGD2, is used.

-

Increasing concentrations of unlabeled this compound are added to the wells.

-

The reaction mixture, containing the cell membranes, radioligand, and this compound, is incubated to allow binding to reach equilibrium.

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

3. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.

-

The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

DP2 Receptor Signaling Pathway

The DP2 receptor is coupled to the Gαi/o family of G proteins. Upon binding of its endogenous ligand, PGD2, the receptor undergoes a conformational change that activates the G protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and an increase in intracellular calcium concentration. This compound, as an antagonist, blocks the binding of PGD2, thereby preventing the initiation of this signaling cascade.

DP2 Receptor Signaling Pathway and Point of this compound Intervention.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps involved in a radioligand competition binding assay to determine the binding affinity of this compound for the DP2 receptor.

Workflow for a Radioligand Competition Binding Assay.

Conclusion

This compound is a high-affinity antagonist of the DP2 receptor, as evidenced by its low nanomolar Ki values in various binding assays. This strong binding affinity translates into potent functional inhibition of DP2-mediated cellular responses, such as chemotaxis and cytokine release. The primary method for determining these affinity values is the radioligand competition binding assay, a robust and well-established technique in pharmacology. While detailed kinetic data for this compound are not widely published, its demonstrated efficacy in preclinical and clinical studies underscores the significance of its potent antagonism at the DP2 receptor. Further research into its binding kinetics could provide deeper insights into its mechanism of action and duration of effect.

Timapiprant (OC000459): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timapiprant (also known as OC000459) is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor for prostaglandin D2 (PGD2). By blocking the PGD2/CRTH2 signaling pathway, this compound effectively inhibits the activation and recruitment of key inflammatory cells, including T helper 2 (Th2) lymphocytes and eosinophils. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, with a focus on its mechanism of action. Detailed methodologies for key in vitro and in vivo experiments are presented, and the core signaling pathway is visually represented.

Chemical Structure and Properties

This compound is an indole-acetic acid derivative. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound (OC000459)

| Identifier | Value |

| IUPAC Name | 2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetic acid[1][2] |

| Synonyms | OC000459, OC-000459, OC 459[1][2] |

| CAS Number | 851723-84-7 (free acid)[1] |

| Chemical Formula | C21H17FN2O2[1][2] |

| SMILES | CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3[2] |

| InChI Key | FATGTHLOZSXOBC-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical Properties of this compound (OC000459)

| Property | Value |

| Molecular Weight | 348.38 g/mol [1] |

| Appearance | Solid powder[1] |

| Solubility | Soluble in DMSO and 0.1N NaOH (aq)[3] |

| Purity | >98%[1] |

Pharmacological Properties and Mechanism of Action

This compound is a selective antagonist of the CRTH2 receptor, also known as the D prostanoid receptor 2 (DP2).[4] This receptor is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils.[5] The natural ligand for CRTH2 is prostaglandin D2 (PGD2), a key mediator released from activated mast cells during an allergic inflammatory response.

The binding of PGD2 to CRTH2 triggers a cascade of intracellular events leading to:

-

Chemotaxis: The directed migration of Th2 cells and eosinophils to the site of inflammation.[5]

-

Cytokine Production: The release of pro-inflammatory Th2 cytokines, such as interleukin-4 (IL-4), IL-5, and IL-13, from Th2 lymphocytes.[5]

-

Cell Activation: The activation of eosinophils and basophils, leading to degranulation and the release of further inflammatory mediators.

This compound competitively binds to the CRTH2 receptor, thereby preventing the binding of PGD2 and inhibiting these downstream inflammatory responses. This mechanism of action makes this compound a promising therapeutic agent for the treatment of allergic diseases such as asthma and allergic rhinitis.

Signaling Pathway of this compound's Action

Table 3: In Vitro and In Vivo Activity of this compound (OC000459)

| Assay | Species/System | Endpoint | Value |

| Radioligand Binding | Human recombinant CRTH2 | Ki | 13 nM[4][6] |

| Rat recombinant CRTH2 | Ki | 3 nM[4][6] | |

| Human native CRTH2 (Th2 cells) | Ki | 4 nM[4][6] | |

| Th2 Lymphocyte Chemotaxis | Human | IC50 | 28 nM[4][5][6] |

| Th2 Lymphocyte Cytokine Production | Human | IC50 | 19 nM[4][5][6] |

| Eosinophil Shape Change | Human (isolated leukocytes) | pKB | 7.9[5] |

| Human (whole blood) | pKB | 7.5[5] | |

| DK-PGD2-induced Blood Eosinophilia | Rat | ED50 (oral) | 0.04 mg/kg[4][5] |

| DK-PGD2-induced Airway Eosinophilia | Guinea Pig | ED50 (oral) | 0.01 mg/kg[4][5] |

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CRTH2 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human or rat CRTH2 receptor, or from human Th2 lymphocytes expressing the native receptor.

-

Incubation Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of radiolabeled PGD2 (e.g., [3H]PGD2), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Th2 Lymphocyte Chemotaxis Assay

This assay measures the ability of this compound to inhibit the migration of Th2 lymphocytes towards a chemoattractant.

Protocol:

-

Cell Preparation: Isolate human Th2 lymphocytes from peripheral blood.

-

Transwell System: A Transwell insert with a porous membrane is placed in a well of a 24-well plate. The lower chamber contains a chemoattractant (e.g., PGD2), and the upper chamber contains the Th2 lymphocytes pre-incubated with varying concentrations of this compound.

-

Incubation: The plate is incubated for a set period (e.g., 5 hours) to allow for cell migration through the membrane.[4]

-

Cell Counting: The number of cells that have migrated to the lower chamber is quantified, typically by flow cytometry.

-

Data Analysis: The percentage of inhibition of migration at each concentration of this compound is calculated, and the IC50 value is determined.

Th2 Lymphocyte Cytokine Production Assay

This assay assesses the effect of this compound on the production of Th2 cytokines.

Protocol:

-

Cell Culture: Human Th2 lymphocytes are cultured in the presence of a stimulant (e.g., PGD2 or supernatant from activated mast cells) and varying concentrations of this compound.

-

Incubation: The cells are incubated for a specific duration (e.g., 5 hours) to allow for cytokine production and secretion into the culture medium.[4]

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentrations of specific Th2 cytokines (IL-4, IL-5, IL-13) in the supernatant are measured using enzyme-linked immunosorbent assay (ELISA) kits.

-

Data Analysis: The inhibition of cytokine production by this compound is calculated, and the IC50 value is determined.

Conclusion

This compound (OC000459) is a highly potent and selective CRTH2 antagonist with a well-defined mechanism of action. Its ability to inhibit the PGD2-mediated activation of Th2 lymphocytes and eosinophils underscores its therapeutic potential in allergic and inflammatory diseases. The data presented in this technical guide, including its chemical properties, pharmacological activity, and detailed experimental methodologies, provide a solid foundation for further research and development of this promising compound.

References

- 1. medkoo.com [medkoo.com]

- 2. OC-000459 | C21H17FN2O2 | CID 11462174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Discovery and Development of Timapiprant: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Timapiprant (formerly OC000459) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2] Developed initially by Oxagen Limited and subsequently by Atopix Therapeutics and Chiesi Farmaceutici, this compound emerged as a promising oral therapeutic for a range of allergic and inflammatory conditions, including asthma, allergic rhinitis, and eosinophilic esophagitis.[3][4] Its mechanism of action centers on blocking the pro-inflammatory effects of PGD2, a key mediator in type 2 inflammatory responses. This guide provides a comprehensive technical overview of the discovery and development history of this compound, detailing its preclinical pharmacology, clinical evaluation, and the underlying scientific rationale for its investigation.

Introduction: Targeting the PGD2/DP2 Pathway

Prostaglandin D2 is a major cyclooxygenase metabolite of arachidonic acid and a critical mediator in the pathogenesis of allergic inflammation.[5] It exerts its biological effects through two distinct G protein-coupled receptors: the DP1 receptor, which is involved in vasodilation and inhibition of platelet aggregation, and the DP2 (CRTH2) receptor.[6] The DP2 receptor is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[7] The binding of PGD2 to the DP2 receptor triggers a cascade of pro-inflammatory events, including cell chemotaxis, activation, and cytokine release, contributing to the pathophysiology of allergic diseases.[7][8] this compound was designed as a selective antagonist of the DP2 receptor to interrupt this inflammatory cascade.[3]

Preclinical Development

Discovery and Lead Optimization

This compound, chemically known as (5-fluoro-2-methyl-3-quinolin-2-ylmethylindol-1-yl)acetic acid, was identified through a drug discovery program focused on developing potent and selective small-molecule antagonists of the DP2 receptor.[9] The indole-acetic acid derivative demonstrated high binding affinity and selectivity for the DP2 receptor.[8]

In Vitro Pharmacology

A series of in vitro assays were conducted to characterize the pharmacological profile of this compound.

2.2.1. Receptor Binding Affinity

Radioligand binding assays were performed to determine the affinity of this compound for the DP2 receptor. The compound demonstrated potent displacement of [3H]PGD2 from both recombinant and native DP2 receptors.[1][2]

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | Species | Ki (nM) |

| Recombinant DP2 | Human | 13[1][2] |

| Recombinant DP2 | Rat | 3[1][2] |

| Native DP2 (Th2 cells) | Human | 4[1][2] |

2.2.2. Functional Antagonism

This compound's ability to functionally antagonize DP2 receptor activation was assessed in various cell-based assays.

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Type | Endpoint | IC50 (nM) |

| Th2 Lymphocyte Chemotaxis | Human | Inhibition of migration | 28[1][2] |

| Th2 Lymphocyte Cytokine Production | Human | Inhibition of IL-13 release | 19[9] |

| Eosinophil Shape Change | Human | Inhibition of PGD2-induced shape change | 11[9] |

| Th2 Cell Anti-apoptosis | Human | Inhibition of PGD2-induced survival | 35[1][2] |

2.2.3. Selectivity

This compound exhibited high selectivity for the DP2 receptor, with no significant activity at other prostanoid receptors or a panel of other receptors and enzymes at concentrations well above its DP2 inhibitory activity.[5][8]

In Vivo Pharmacology

The efficacy of this compound was evaluated in animal models of allergic inflammation.

2.3.1. Animal Models of Eosinophilia

This compound demonstrated dose-dependent inhibition of eosinophilia in response to a DP2 agonist in both rats and guinea pigs.[1][2]

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Species | Endpoint | ED50 (mg/kg, p.o.) |

| DK-PGD2-induced blood eosinophilia | Rat | Inhibition of eosinophil influx | 0.04[1][2] |

| DK-PGD2-induced airway eosinophilia | Guinea Pig | Inhibition of eosinophil influx | 0.01[1][2] |

Pharmacokinetics

Preclinical studies in rats indicated that this compound is orally bioavailable.[8] Limited human pharmacokinetic data is available in the public domain. One study in healthy volunteers who received fevipiprant, another DP2 antagonist, showed that peak plasma concentrations were observed 1-3 hours post-dosing with a terminal half-life of approximately 20 hours.[10]

Clinical Development

This compound has been investigated in multiple clinical trials for various inflammatory conditions.

Asthma

Several clinical trials have evaluated the efficacy and safety of this compound in patients with asthma.

Table 4: Summary of Key Clinical Trials of this compound in Asthma

| Phase | NCT Number | Patient Population | Dosing Regimen | Key Findings |

| Phase II | NCT01057927 | Moderate persistent asthma | 200 mg twice daily for 28 days | Significant improvement in FEV1 in the per-protocol population (9.8% vs 1.8% with placebo, p=0.037).[11] |

| Phase II | - | Mild to moderate allergic asthma | 25 mg once daily, 200 mg once daily, or 100 mg twice daily for 12 weeks | Significant improvement in FEV1 with 25 mg once daily (p=0.028). In a post-hoc analysis of atopic eosinophilic subjects, FEV1 increased by 220 ml compared to placebo (p=0.005).[11] |

| Phase III | - | Atopic eosinophilic asthma | 50 mg once daily for 12 weeks | Enrollment of 212 patients in Russia was completed in 2016.[4] Results not yet fully published. |

| Pilot Study | NCT02660489 | Atopic asthma with experimental rhinovirus infection | Not specified | This compound did not significantly affect the clinical severity of rhinovirus-induced exacerbations.[12] |

Allergic Rhinitis

A clinical study assessed the effect of this compound on the symptoms of allergic rhinitis.

Table 5: Clinical Trial of this compound in Allergic Rhinitis

| Phase | NCT Number | Patient Population | Dosing Regimen | Key Findings |

| Phase II | NCT01448902 | Allergic to grass pollen | 200 mg twice daily for 8 days | Significantly reduced both nasal and ocular symptoms compared to placebo after grass pollen challenge.[13] |

Eosinophilic Esophagitis

This compound was also investigated for the treatment of eosinophilic esophagitis (EoE), a chronic allergic inflammatory disease of the esophagus. The development for this indication appears to have been discontinued.[14]

Atopic Dermatitis

A Phase II clinical trial (NCT02002208) was initiated to evaluate the efficacy of this compound in patients with moderate to severe atopic dermatitis.[15] The current status of this trial is not publicly available.

Discontinuation of Development for Asthma

While early phase trials showed promise, later-stage clinical development for asthma appears to have been halted. Another DP2 antagonist, fevipiprant, was discontinued by Novartis after Phase III trials failed to meet their primary endpoints for reducing asthma exacerbations.[16] This outcome has likely influenced the development trajectory of other drugs in this class, including this compound.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the DP2 receptor, thereby blocking the binding of its natural ligand, PGD2.[8]

PGD2/DP2 Signaling Pathway

The binding of PGD2 to the DP2 receptor on inflammatory cells initiates a signaling cascade through Gαi/o proteins.[17] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effector pathways that promote cell migration, activation, and the release of pro-inflammatory mediators.[7][17]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

-

Membrane Preparation: Membranes from cells expressing the recombinant human DP2 receptor or from human Th2 cells are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and BSA) is used.

-

Incubation: Membranes are incubated with a fixed concentration of [3H]PGD2 and varying concentrations of this compound in a 96-well plate.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter plate.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]PGD2 (IC50) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Th2 Lymphocyte Chemotaxis Assay (General Protocol)

-

Cell Preparation: Human Th2 lymphocytes are isolated from peripheral blood mononuclear cells.

-

Chemotaxis Chamber: A multi-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size) is used.

-

Assay Setup: The lower chamber contains assay medium with or without a chemoattractant (e.g., PGD2) and varying concentrations of this compound. The Th2 cells are placed in the upper chamber.

-

Incubation: The chamber is incubated for a defined period (e.g., 2-4 hours) at 37°C to allow for cell migration.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting using a hemocytometer or a fluorescent dye-based assay.

-

Data Analysis: The concentration of this compound that inhibits 50% of the chemoattractant-induced cell migration (IC50) is calculated.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the DP2 receptor that has demonstrated preclinical efficacy in models of allergic inflammation. Clinical studies have provided evidence of its potential to improve lung function and symptoms in patients with asthma and allergic rhinitis. However, the development of this compound for asthma appears to have been halted, possibly reflecting the broader challenges faced by the DP2 antagonist class in late-stage clinical trials. Despite this, the extensive research conducted on this compound has significantly contributed to our understanding of the role of the PGD2/DP2 pathway in allergic diseases and provides a valuable case study for future drug development efforts targeting this pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Eleventa Announce Completion Of Patient Enrollment In Phase 3 Clinical Trial Of CRTH2 Antagonist this compound For The Treatment Of Allergic Asthma - BioSpace [biospace.com]

- 5. This compound, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. asthma treatment: Novartis ditches asthma drug candidate fevipiprant [clinicaltrialsarena.com]

- 17. benchchem.com [benchchem.com]

Timapiprant's Modulation of Th2 Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timapiprant (also known as OC000459) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, more formally known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2][3] This receptor is a key player in the inflammatory cascade associated with type 2 immune responses, which are central to the pathophysiology of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1][4] this compound, by blocking the action of PGD2 on CRTH2, effectively modulates the activity of T helper 2 (Th2) cells, a critical component of the type 2 immune response.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on Th2 cell signaling pathways, and detailed experimental protocols for studying these interactions.

Mechanism of Action: Targeting the PGD2/CRTH2 Axis in Th2 Cells

Prostaglandin D2 is a lipid mediator released by various immune cells, including mast cells and Th2 cells themselves, in response to allergic stimuli.[1][4] PGD2 exerts its pro-inflammatory effects through two primary receptors: the DP1 receptor and the CRTH2 (DP2) receptor.[3] While both receptors bind PGD2, they trigger distinct downstream signaling pathways.

The CRTH2 receptor, a G-protein coupled receptor (GPCR), is preferentially expressed on Th2 cells, as well as other key effector cells of allergic inflammation like eosinophils and basophils.[3][5] Upon binding of its ligand, PGD2, the CRTH2 receptor couples to an inhibitory G-protein (Gi).[3] This initiates a signaling cascade that results in:

-

A decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. [3]

-

An increase in intracellular calcium mobilization. [3]

These signaling events, in turn, mediate a range of pro-inflammatory responses in Th2 cells, including:

-

Chemotaxis: The directed migration of Th2 cells to sites of inflammation.[6]

-

Cytokine Production: The release of hallmark Th2 cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[5][6]

-

Inhibition of Apoptosis: Promoting the survival of Th2 cells, thereby sustaining the inflammatory response.[5][6]

This compound functions as a competitive antagonist at the CRTH2 receptor, effectively blocking the binding of PGD2 and inhibiting these downstream signaling events and cellular responses.[1][2]

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data available for this compound's interaction with the CRTH2 receptor and its effects on Th2 cell functions.

Table 1: Binding Affinity of this compound to the CRTH2 Receptor

| Receptor Species | Receptor Type | Parameter | Value (nM) | Reference |

| Human | Recombinant DP2 | Ki | 13 | [2][3] |

| Rat | Recombinant DP2 | Ki | 3 | [2][3] |

| Human | Native DP2 (Th2 cell membranes) | Ki | 4 | [3] |

Table 2: In Vitro Inhibitory Activity of this compound on Human Th2 Cell Functions

| Assay | Parameter | Value (nM) | Reference |

| Th2 Lymphocyte Chemotaxis | IC50 | 28 | [2] |

| Th2 Lymphocyte Cytokine Production | IC50 | 19 | [2] |

| PGD2-induced Anti-apoptosis | IC50 | 35 | [2] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]

In Vitro Characterization of Timapiprant's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro bioactivity of Timapiprant (also known as OC000459), a potent and selective antagonist of the D prostanoid receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Core Bioactivity of this compound

This compound is a small molecule, indole-acetic acid derivative that functions as a competitive antagonist of the CRTH2 receptor.[1] This receptor is a key player in inflammatory and allergic responses, primarily activated by its endogenous ligand, prostaglandin D₂ (PGD₂).[2] PGD₂ is released from mast cells and other immune cells in response to allergens and various stimuli, playing a crucial role in the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils.[2][3] By blocking the CRTH2 receptor, this compound effectively inhibits the downstream signaling cascade initiated by PGD₂, thereby mitigating the inflammatory processes characteristic of allergic diseases such as asthma and allergic rhinitis.[1][4]

Quantitative Bioactivity Data

The following tables summarize the key in vitro binding affinity and functional antagonism data for this compound.

Table 1: this compound (OC000459) Binding Affinity for CRTH2/DP2 Receptor

| Receptor Source | Species | Assay Type | Radioligand | Kᵢ (nM) | Reference(s) |

| Recombinant DP₂ | Human | Radioligand Binding | [³H]PGD₂ | 13 | [3][5] |

| Recombinant DP₂ | Rat | Radioligand Binding | [³H]PGD₂ | 3 | [3][5] |

| Native DP₂ (Th2 cell membranes) | Human | Radioligand Binding | [³H]PGD₂ | 4 | [3][5] |

Table 2: Functional Antagonism of this compound (OC000459) in In Vitro Assays

| Assay | Cell Type/System | Agonist | Parameter | Value | Reference(s) |

| Chemotaxis | Human Th2 lymphocytes | PGD₂ | IC₅₀ (nM) | 28 | [3][6] |

| Cytokine Production (IL-13) | Human Th2 lymphocytes | - | IC₅₀ (nM) | 19 | [3][6] |

| Eosinophil Shape Change | Isolated Human Leukocytes | PGD₂ | pKₑ | 7.9 | [2] |

| Eosinophil Shape Change | Human Whole Blood | PGD₂ | pKₑ | 7.5 | [2] |

| Anti-apoptotic effect | Human Th2 cells | PGD₂ | IC₅₀ (nM) | 35 | [3] |

| Calcium Mobilization | Human Th2 lymphocytes | PGD₂ | IC₅₀ (nM) | 28 | [6] |

Selectivity: this compound demonstrates high selectivity for the CRTH2 receptor. At a concentration of 10 µM, it did not show significant inhibitory activity on a panel of 69 other receptors and 19 enzymes, including cyclooxygenase 1 (COX1) and COX2.[2] Furthermore, its binding affinity (Kᵢ or IC₅₀) for other prostanoid receptors, including DP₁, EP₁₋₄, FP, IP, and TP, were all determined to be above 10 µM.[5]

Signaling Pathways and Experimental Workflows

CRTH2/DP2 Signaling Pathway

The CRTH2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit.[5] Upon binding of its agonist, PGD₂, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G-protein can activate phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and subsequent mobilization of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[5][6] This increase in intracellular calcium is a key signal for cellular responses such as chemotaxis and degranulation. This compound acts by competitively blocking the binding of PGD₂ to the CRTH2 receptor, thereby preventing these downstream signaling events.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the CRTH2 receptor.

Experimental Workflow: Chemotaxis Assay

This workflow illustrates the process of a chemotaxis assay to evaluate the inhibitory effect of this compound on PGD₂-induced migration of Th2 lymphocytes or eosinophils.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the bioactivity of this compound. These protocols are based on standard techniques and information available from publications on this compound and other CRTH2 antagonists.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Kᵢ) of this compound for the human CRTH2 receptor.

Materials:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human CRTH2 receptor.

-

Radioligand: [³H]Prostaglandin D₂ ([³H]PGD₂).

-

Test Compound: this compound (OC000459).

-

Non-specific Binding Control: Unlabeled PGD₂.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C filters, pre-soaked in polyethylenimine).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the frozen membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of approximately 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of 10 µM unlabeled PGD₂.

-

This compound Competition: 50 µL of serial dilutions of this compound (e.g., from 0.1 nM to 10 µM).

-

-

Add 100 µL of the membrane preparation to each well.

-

Add 50 µL of [³H]PGD₂ (at a final concentration close to its Kₔ, e.g., 2-5 nM) to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using the cell harvester.

-

Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Dry the filter mat, add scintillation fluid, and quantify the radioactivity in each filter disc using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]PGD₂ binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Chemotaxis Assay (Boyden Chamber)

Objective: To determine the inhibitory concentration (IC₅₀) of this compound on PGD₂-induced chemotaxis of human Th2 lymphocytes.

Materials:

-

Cells: Isolated human Th2 lymphocytes.

-

Chemoattractant: Prostaglandin D₂ (PGD₂).

-

Test Compound: this compound (OC000459).

-

Assay Medium: e.g., RPMI 1640 with 0.5% BSA.

-

Chemotaxis Chamber: 96-well Boyden chamber with a microporous membrane (e.g., 5 µm pore size).

-

Staining Reagent: e.g., Diff-Quik or a fluorescent dye.

-

Microscope for cell counting.

Procedure:

-

Cell Preparation: Isolate human Th2 lymphocytes from peripheral blood mononuclear cells (PBMCs) and resuspend them in assay medium at a concentration of approximately 1 x 10⁶ cells/mL.

-

Pre-incubation: Incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Assay Setup:

-

Add PGD₂ (at a concentration that induces a submaximal chemotactic response, e.g., 10 nM) to the lower wells of the Boyden chamber.

-

Place the microporous membrane over the lower wells.

-

Add the pre-incubated cell suspension to the upper wells.

-

-

Incubation: Incubate the chamber for 2-4 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.

-

Cell Counting:

-

After incubation, remove the membrane.

-

Wipe off the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Count the number of migrated cells in several high-power fields for each well using a microscope.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calcium Mobilization Assay

Objective: To assess the ability of this compound to inhibit PGD₂-induced intracellular calcium mobilization in CRTH2-expressing cells.

Materials:

-

Cells: A cell line stably expressing the human CRTH2 receptor (e.g., HEK293-CRTH2).

-

Agonist: Prostaglandin D₂ (PGD₂).

-

Test Compound: this compound (OC000459).

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader: with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the CRTH2-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer.

-

Load the cells with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Compound Addition: Add various concentrations of this compound (or vehicle control) to the wells and incubate for 10-20 minutes.

-

Calcium Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Inject PGD₂ (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well while simultaneously recording the fluorescence signal over time (typically for 1-3 minutes).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after the addition of PGD₂.

-

Calculate the percentage of inhibition of the PGD₂-induced calcium response for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

References

- 1. medkoo.com [medkoo.com]

- 2. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dovepress.com [dovepress.com]

- 5. This compound, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of Timapiprant as a CRTH2 antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Timapiprant (also known as OC000459) is a potent, selective, and orally active antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the D prostanoid receptor 2 (DP2).[1] CRTH2 is a G protein-coupled receptor that is preferentially expressed on key inflammatory cells, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[2][3] Its natural ligand, prostaglandin D2 (PGD2), is a major product of mast cells and plays a crucial role in the initiation and amplification of type 2 inflammatory responses, which are central to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[1][4] By blocking the interaction of PGD2 with CRTH2, this compound effectively inhibits the recruitment and activation of these inflammatory cells, thereby representing a targeted therapeutic approach for type 2 inflammatory diseases.[1][4]

This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key in vitro and in vivo data, detailing relevant experimental methodologies, and illustrating the underlying signaling pathways.

Mechanism of Action: CRTH2 Antagonism

This compound exerts its pharmacological effects by competitively binding to the CRTH2 receptor, thereby preventing its activation by PGD2.[1] The CRTH2 receptor is coupled to the Gi/o family of G proteins.[2] Upon activation by PGD2, CRTH2 signaling leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and an increase in intracellular calcium mobilization, culminating in cellular responses such as chemotaxis, cytokine release, and inhibition of apoptosis.[2][5] this compound's antagonism of this pathway effectively blunts these pro-inflammatory cellular events.

CRTH2 Signaling Pathway

The binding of PGD2 to the CRTH2 receptor initiates a cascade of intracellular events. The activated Gαi subunit inhibits adenylyl cyclase, leading to reduced cAMP production. Simultaneously, the Gβγ subunit can activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, further contributing to cellular activation.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Binding Affinity of this compound for CRTH2 Receptors

| Receptor Species | Preparation | Radioligand | Ki (nM) | Reference(s) |

| Human | Recombinant | [3H]PGD2 | 13 | [1] |

| Human | Native (Th2 cells) | [3H]PGD2 | 4 | [1] |

| Rat | Recombinant | [3H]PGD2 | 3 | [1] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Type | Stimulus | IC50 (nM) | Reference(s) |

| Chemotaxis | Human Th2 Lymphocytes | PGD2 | 28 | [1] |

| Cytokine Production (IL-4, IL-5, IL-13) | Human Th2 Lymphocytes | PGD2 | 19 | [1] |

| Eosinophil Shape Change | Isolated Human Leukocytes | PGD2 | pKB = 7.9 | [1] |

| Eosinophil Shape Change | Human Whole Blood | PGD2 | pKB = 7.5 | [1] |

*pKB is the negative logarithm of the antagonist dissociation constant.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Endpoint | Stimulus | ED50 (mg/kg, p.o.) | Reference(s) |

| Rat | Blood Eosinophilia | DK-PGD2 | 0.04 | [1] |

| Guinea Pig | Airway Eosinophilia | DK-PGD2 | 0.01 | [1] |

*13,14-dihydro-15-keto-PGD2, a stable metabolite of PGD2 and a CRTH2 agonist.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay measures the affinity of this compound for the CRTH2 receptor by assessing its ability to compete with a radiolabeled ligand ([3H]PGD2) for binding to cell membranes expressing the receptor.[6][7]

Protocol:

-

Membrane Preparation: Cell membranes from a cell line overexpressing the human CRTH2 receptor (e.g., HEK293 or CHO-K1 cells) are prepared by homogenization and centrifugation.[6][7]

-

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]PGD2 and varying concentrations of this compound in a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).[6]

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[6]

-

Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.[6]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6]

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]PGD2 (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[6]

Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of CRTH2-expressing cells (e.g., Th2 lymphocytes or eosinophils) towards a chemoattractant gradient of PGD2.[8][9]

Protocol:

-

Cell Preparation: Isolate human Th2 lymphocytes or eosinophils from peripheral blood.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 µm pore size) is used. The lower chamber is filled with media containing PGD2 at a concentration that induces optimal migration. The upper chamber is loaded with the cell suspension pre-incubated with varying concentrations of this compound or vehicle control.[8][9]

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 1-3 hours).[9]

-

Quantification: The number of cells that have migrated through the membrane into the lower chamber is quantified. This can be done by direct cell counting using a microscope and hemocytometer, or by using a fluorescent dye and a plate reader.[8][9]

-

Data Analysis: The IC50 value for the inhibition of chemotaxis by this compound is calculated.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to block the PGD2-induced increase in intracellular calcium concentration in CRTH2-expressing cells.[10][11]

Protocol:

-

Cell Preparation and Dye Loading: CRTH2-expressing cells (e.g., recombinant cell lines or primary Th2 cells/eosinophils) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[10][11]

-

Assay Setup: The dye-loaded cells are plated in a 96-well plate and pre-incubated with various concentrations of this compound or vehicle control.

-

Stimulation and Measurement: The baseline fluorescence is measured using a fluorescence plate reader. PGD2 is then added to the wells to stimulate the cells, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.[10][11]

-

Data Analysis: The inhibitory effect of this compound on the PGD2-induced calcium signal is quantified, and an IC50 value is determined.

Eosinophil Shape Change Assay

This assay evaluates the effect of this compound on the morphological changes that eosinophils undergo upon activation with PGD2.[1][12]

Protocol:

-

Cell Preparation: Isolate human eosinophils from peripheral blood.

-

Incubation: Eosinophils are pre-incubated with varying concentrations of this compound or vehicle control.

-

Stimulation: The cells are then stimulated with PGD2.

-

Analysis: The change in cell shape from a rounded to a polarized morphology is assessed. This can be quantified using flow cytometry by measuring the change in forward scatter of the eosinophil population or by microscopy.[13]

-

Data Analysis: The concentration of this compound that inhibits the PGD2-induced shape change is determined.

Pharmacokinetics

While detailed human pharmacokinetic data for this compound is not extensively published in the public domain, studies on other CRTH2 antagonists like Fevipiprant provide some insights into the expected profile of this class of drugs. Generally, these are orally bioavailable small molecules. For Fevipiprant, peak plasma concentrations are typically observed 1-3 hours post-dosing, with a terminal half-life of approximately 20 hours.[14] Steady state is usually achieved within a few days of once-daily dosing.[14] this compound has been shown to be orally bioavailable in rats.[1]

Clinical Studies

This compound has been investigated in clinical trials for the treatment of eosinophilic asthma. In a randomized, placebo-controlled, double-blind, proof-of-concept study in patients with severe eosinophilic asthma, treatment with this compound (50 mg once daily for 12 weeks) was associated with a reduction in sputum eosinophil counts.[15] While the reduction was not statistically significant compared to placebo in this small study, there was an observed trend towards improvement.[15] Additionally, a non-statistically significant increase in pre-bronchodilator FEV1 was also noted in the this compound group.[15] The safety profile of this compound was comparable to placebo.[15] These findings suggest that CRTH2 antagonism with this compound has the potential to reduce airway inflammation in patients with severe eosinophilic asthma, warranting further investigation in larger clinical trials.[15]

Conclusion

This compound is a potent and selective CRTH2 antagonist with a well-defined mechanism of action. It effectively inhibits the key pro-inflammatory functions of Th2 lymphocytes and eosinophils in vitro and demonstrates efficacy in animal models of allergic inflammation. Early clinical data in eosinophilic asthma are encouraging, suggesting a potential role for this compound in the treatment of type 2 inflammatory diseases. The detailed pharmacological profile and experimental methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working in this therapeutic area. Further clinical investigation is required to fully elucidate the therapeutic potential of this compound.

References

- 1. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. timothyspringer.org [timothyspringer.org]

- 9. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Eosinophil Shape Change and Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A parallel signal-transduction pathway for eotaxin- and interleukin-5-induced eosinophil shape change - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. publications.ersnet.org [publications.ersnet.org]

Timapiprant's Effect on Prostaglandin D2-Induced Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin D2 (PGD2) is a critical lipid mediator implicated in the pathophysiology of type 2 inflammatory diseases, such as asthma and allergic rhinitis. Its pro-inflammatory effects are largely mediated through the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the PGD2 receptor 2 (DP2). Timapiprant (formerly OC000459) is a potent and selective antagonist of the CRTH2 receptor. This document provides a comprehensive technical overview of this compound's mechanism of action, its inhibitory effects on PGD2-induced inflammatory processes, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and quantitative data are presented to offer a thorough understanding of this compound's pharmacological profile for researchers and professionals in drug development.

Introduction: The Prostaglandin D2-CRTH2 Axis in Allergic Inflammation

Prostaglandin D2 (PGD2) is an eicosanoid synthesized from arachidonic acid and is prominently released by activated mast cells and Th2 lymphocytes in response to allergens and other inflammatory stimuli.[1] PGD2 exerts its biological functions through two distinct G protein-coupled receptors: the DP1 receptor and the CRTH2 (DP2) receptor. While activation of the DP1 receptor is often associated with vasodilation and the inhibition of platelet aggregation, the PGD2-CRTH2 signaling pathway is a key driver of allergic inflammation.[2][3]

The CRTH2 receptor is preferentially expressed on type 2 inflammatory cells, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[4] Upon binding of PGD2, the CRTH2 receptor signals through a Gαi protein, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and an increase in intracellular calcium (Ca²⁺) mobilization.[3] This signaling cascade triggers a cascade of pro-inflammatory responses, including:

-

Chemotaxis: The directed migration of eosinophils, basophils, and Th2 cells to sites of inflammation.[4]

-

Cellular Activation: Degranulation of eosinophils and basophils, releasing cytotoxic proteins and other inflammatory mediators.[5]

-

Cytokine Production: Enhanced production of type 2 cytokines, such as interleukin-4 (IL-4), IL-5, and IL-13, by Th2 cells, which further perpetuates the inflammatory response.[5][6]

Given its central role in orchestrating the allergic inflammatory cascade, the PGD2-CRTH2 axis has emerged as a promising therapeutic target for the treatment of eosinophilic and allergic diseases.

This compound: A Selective CRTH2 Receptor Antagonist

This compound (OC000459) is an indole-acetic acid derivative that functions as a potent, selective, and orally active antagonist of the CRTH2 receptor.[4] By competitively binding to the CRTH2 receptor, this compound effectively blocks the pro-inflammatory downstream signaling induced by PGD2.[4] This targeted mechanism of action allows for the specific inhibition of type 2 inflammation without interfering with the signaling of other prostanoid receptors.[2]

Quantitative Data: In Vitro and In Vivo Pharmacology of this compound

The following tables summarize the key quantitative data demonstrating this compound's potency and efficacy in preclinical models.

Table 1: this compound (OC000459) In Vitro Activity

| Parameter | Species/Cell Type | Value | Reference(s) |

| Binding Affinity (Ki) | |||

| Human recombinant CRTH2 | CHO cells | 13 nM | [2][6][7] |

| Rat recombinant CRTH2 | CHO cells | 3 nM | [2][6][7] |

| Human native CRTH2 | Th2 cell membranes | 4 nM | [2][6][7] |

| Functional Antagonism (IC50) | |||

| Th2 lymphocyte chemotaxis | Human | 28 nM | [6][7][8] |

| Th2 lymphocyte cytokine production (IL-13) | Human | 19 nM | [6][7][8] |

| PGD2-induced Th2 cell survival | Human | 35 nM | [6][7][8] |

| Eosinophil shape change | Human | 11 nM | [8] |

| Competitive Antagonism (pKB) | |||

| PGD2-induced eosinophil shape change | Isolated human leukocytes | 7.9 | [4] |

| PGD2-induced eosinophil shape change | Human whole blood | 7.5 | [4] |

Table 2: this compound (OC000459) In Vivo Efficacy

| Animal Model | Endpoint | ED50 | Reference(s) |

| Rat | DK-PGD2-induced blood eosinophilia | 0.04 mg/kg (oral) | [4][6][7] |

| Guinea Pig | DK-PGD2-induced airway eosinophilia | 0.01 mg/kg (oral) | [4][6][7] |

Clinical Efficacy of this compound

Clinical trials have evaluated the efficacy of this compound in various allergic and eosinophilic conditions.

Table 3: Summary of Key Clinical Trial Results for this compound (OC000459)

| Indication | Key Findings | Dosage | Reference(s) |

| Moderate Persistent Asthma | In the per-protocol population, a significant improvement in pre-bronchodilator FEV1 was observed (9.2% with this compound vs. 1.8% with placebo; P=0.037). Geometric mean sputum eosinophil count was reduced from 2.1% to 0.7% (P=0.03). | 200 mg twice daily for 28 days | [9] |

| Moderate Persistent Asthma | A mean increase in FEV1 of 95 mL greater than placebo was observed in the pooled dose groups (P=0.024). In a post-hoc analysis of atopic subjects with eosinophilia, a mean increase in FEV1 of 220 mL was observed compared to placebo (P=0.005). | 25 mg once daily, 200 mg once daily, or 100 mg twice daily for 12 weeks | [10][11] |

| Severe Eosinophilic Asthma | Geometric mean induced sputum eosinophil count reduced from 11.0% to 2.5% with this compound (vs. 10.7% to 6.2% with placebo). The difference was not statistically significant (p=0.151). A non-significant increase in pre-bronchodilator FEV1 of 127 mL compared to placebo was observed. | 50 mg once daily for 12 weeks | [12] |

| Allergic Rhinoconjunctivitis | Significant reduction in both nasal and ocular symptoms compared to placebo after grass pollen challenge. | 200 mg twice daily for 8 days | [13] |